molecular formula C25H28N2O8 B11608132 Diethyl 2'-amino-6'-(2-ethoxy-2-oxoethyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Diethyl 2'-amino-6'-(2-ethoxy-2-oxoethyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B11608132
M. Wt: 484.5 g/mol
InChI Key: DYACJSMGPVPYRL-UHFFFAOYSA-N
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Description

Diethyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound featuring multiple functional groups, including esters, amines, and ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. The process may start with the formation of the indole and pyran rings, followed by the introduction of the ester and amino groups. Common reagents used in these reactions include ethyl acetate, diethyl malonate, and various catalysts to facilitate the formation of the spiro compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Diethyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for Diethyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, which can modulate biological pathways or chemical reactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is unique due to its spiro structure, which imparts specific steric and electronic properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability.

Properties

Molecular Formula

C25H28N2O8

Molecular Weight

484.5 g/mol

IUPAC Name

diethyl 2'-amino-6'-(2-ethoxy-2-oxoethyl)-2-oxo-1-prop-2-enylspiro[indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C25H28N2O8/c1-5-13-27-16-12-10-9-11-15(16)25(24(27)31)19(22(29)33-7-3)17(14-18(28)32-6-2)35-21(26)20(25)23(30)34-8-4/h5,9-12H,1,6-8,13-14,26H2,2-4H3

InChI Key

DYACJSMGPVPYRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C2(C3=CC=CC=C3N(C2=O)CC=C)C(=C(O1)N)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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